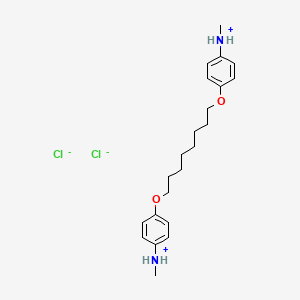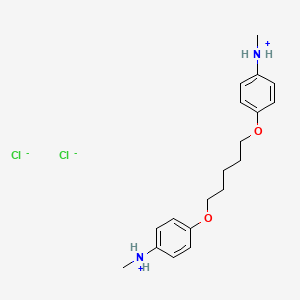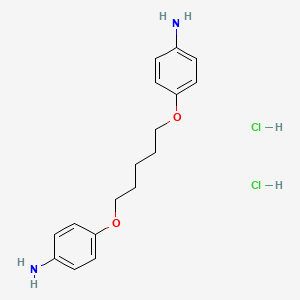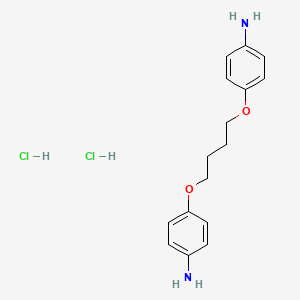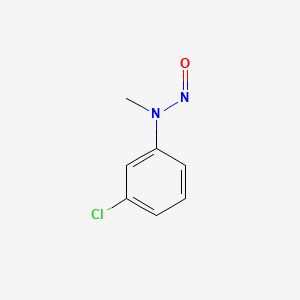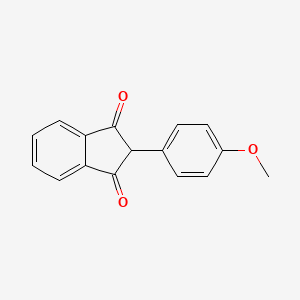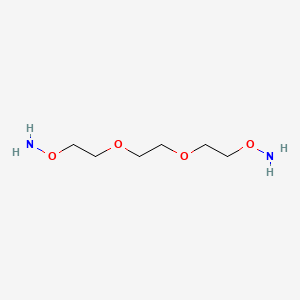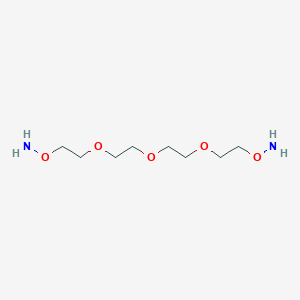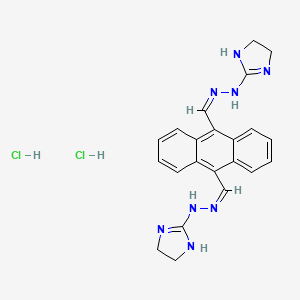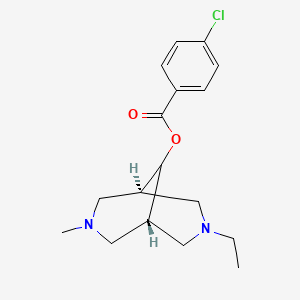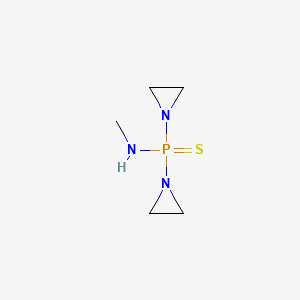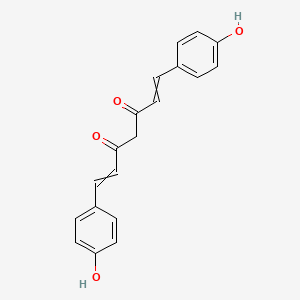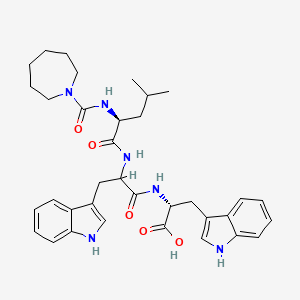
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BQ 484 is an endothelin ET (a) receptor antagonisht.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polypeptides
A study by Uchida et al. (1996) focused on the synthesis of high-molecular-weight polypeptides, including copolypeptides with tryptophan (Trp) and various amino acids like leucine (Leu). This research is significant for understanding the properties and applications of polypeptides containing Trp and Leu, which are components of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Uchida et al., 1996).
Peptide Sequencing Methods
Chang (1977) described a high-sensitivity method for sequencing peptides, including a hexapeptide containing Leu and Trp. This method is crucial for analyzing the structure and sequence of peptides like Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Chang, 1977).
Peptide Permeation Studies
Veuillez et al. (1998) and (2002) studied the ex vivo permeation of Trp-Leu and its derivatives across pig oral mucosa, providing insights into the transport mechanisms of similar dipeptides. This research is applicable to understanding the mucosal absorption and distribution of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Veuillez et al., 1998), (Veuillez et al., 2002).
Peptide Transport and Separation
Hossain and Stanley (1995) described the separation of Trp-Leu from a mixture with Trp using a supported liquid membrane process. This study is relevant for the separation and purification processes of peptides including Trp and Leu (Hossain & Stanley, 1995).
Enzymatic Modification of Tryptophan Residues
Ito et al. (1981) investigated the enzymatic modification of tryptophan residues in peptides, which is relevant to understanding the biochemical interactions and modifications of peptides like Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Ito et al., 1981).
Electrochemical Sensing of Tryptophan
Xia et al. (2020) developed an electrochemical sensor for L-Tryptophan, which could be applied for detecting and quantifying tryptophan-containing peptides (Xia et al., 2020).
Fluorescence of Tryptophan-Containing Peptides
Anderson et al. (1983) conducted a study on the influence of conformation on the fluorescence of tryptophan-containing peptides. This research can be applied to understanding the fluorescence properties of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Anderson et al., 1983).
Eigenschaften
CAS-Nummer |
141594-26-5 |
|---|---|
Produktname |
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp |
Molekularformel |
C35H44N6O5 |
Molekulargewicht |
628.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H44N6O5/c1-22(2)17-29(40-35(46)41-15-9-3-4-10-16-41)32(42)38-30(18-23-20-36-27-13-7-5-11-25(23)27)33(43)39-31(34(44)45)19-24-21-37-28-14-8-6-12-26(24)28/h5-8,11-14,20-22,29-31,36-37H,3-4,9-10,15-19H2,1-2H3,(H,38,42)(H,39,43)(H,40,46)(H,44,45)/t29-,30+,31+/m0/s1 |
InChI-Schlüssel |
ZBJNAHVLKNFOPP-OJDZSJEKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
LWW |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BQ 485 BQ-485 perhydroazepin-1-yl leucyl-tryptophyl-tryptophan perhydroazepin-1-yl-Leu-Trp-Trp |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



